molecular formula C6H7NO4 B1642000 3-Isoxazolecarboxylicacid,5-methoxy-,methylester(9CI)

3-Isoxazolecarboxylicacid,5-methoxy-,methylester(9CI)

Cat. No.: B1642000
M. Wt: 157.12 g/mol
InChI Key: LNCSQJPNNZUJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isoxazolecarboxylicacid,5-methoxy-,methylester(9CI) is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxylicacid,5-methoxy-,methylester(9CI) typically involves the cyclization of appropriate precursors. One common method includes the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures, followed by cyclization with hydroxylamine hydrochloride . This method is advantageous due to its relatively mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of 3-Isoxazolecarboxylicacid,5-methoxy-,methylester(9CI) often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and scalable for large-scale production.

Chemical Reactions Analysis

Scientific Research Applications

3-Isoxazolecarboxylicacid,5-methoxy-,methylester(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxylicacid,5-methoxy-,methylester(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound also modulates signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-Isoxazolecarboxylicacid,5-methoxy-,methylester(9CI) is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

methyl 5-methoxy-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C6H7NO4/c1-9-5-3-4(7-11-5)6(8)10-2/h3H,1-2H3

InChI Key

LNCSQJPNNZUJEJ-UHFFFAOYSA-N

SMILES

COC1=CC(=NO1)C(=O)OC

Canonical SMILES

COC1=CC(=NO1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.